molecular formula C11H15ClN2 B1270122 2-Chloro-5-(piperidin-1-ylmethyl)pyridine CAS No. 230617-67-1

2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1270122
CAS No.: 230617-67-1
M. Wt: 210.7 g/mol
InChI Key: UHTYDCOZEXBALQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a chlorine atom at the second position and a piperidin-1-ylmethyl group at the fifth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-bromomethylpyridine with piperidine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloro-5-bromomethylpyridine and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to reflux for several hours to ensure complete conversion.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried and concentrated to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the reduction of the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(piperidin-1-ylmethyl)pyridine, while oxidation with m-CPBA would yield the corresponding N-oxide.

Scientific Research Applications

2-Chloro-5-(piperidin-1-ylmethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The piperidin-1-ylmethyl group can interact with various receptors and enzymes, modulating their activity. The chlorine atom at the second position can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: Similar structure but lacks the piperidin-1-ylmethyl group.

    2-Chloro-5-(chloromethyl)pyridine: Similar structure but has a chloromethyl group instead of a piperidin-1-ylmethyl group.

    2-Chloro-5-(methoxymethyl)pyridine: Similar structure but has a methoxymethyl group instead of a piperidin-1-ylmethyl group.

Uniqueness

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in pharmaceutical research.

Properties

IUPAC Name

2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTYDCOZEXBALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363037
Record name 2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230617-67-1
Record name 2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (578 mg, 3.57 mmole) in 7 mL of dry acetonitrile is added 0.71 mL (7.14 mmol) of piperdine followed by 493 mg (3.57 mmol) of potassium carbonate. The reaction is heated at 80° C. for 20 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 581 mg (77% yield) of 2-Chloro-5-piperidin-1-ylmethyl-pyridine. Diagnostic 1H NMR (400 MHz, CDCl3) 1.40–1.65 (m, 6H), 2.20–2.39 (s, 4H), 3.47 (s, 2H), 7.28 (d, 1H, J=7.9 Hz), 8.60–8.69 (m, 1H), 8.28 (d, 1H, J=2.1 Hz); MS 211.3 (M+H).
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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